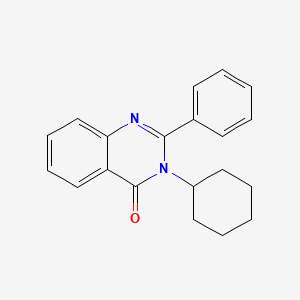

3-Cyclohexyl-2-phenylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

355153-78-5 |

|---|---|

Molecular Formula |

C20H20N2O |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

3-cyclohexyl-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C20H20N2O/c23-20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)22(20)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2 |

InChI Key |

YMKLCRQYVCGKGR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Cyclohexyl 2 Phenylquinazolin 4 3h One Analogues

Functional Group Transformations on the Quinazolinone Core

The quinazolinone scaffold is a robust heterocyclic system that can undergo various transformations, primarily involving C-H functionalization and substitution reactions on the fused benzene (B151609) ring. chim.itrsc.org While direct modification of the core of a pre-formed 2,3-disubstituted quinazolinone is less common than building the molecule from functionalized precursors, methods exist for its direct derivatization.

Transition metal-catalyzed reactions have become a prominent strategy for the C-H functionalization of the quinazolinone core. rsc.org These methods allow for the introduction of aryl, alkyl, and other functional groups with high regioselectivity. For instance, palladium-catalyzed direct arylation can be used to modify the carbocyclic part of the quinazolinone system. researchgate.netmdpi.com Furthermore, nucleophilic aromatic substitution (SNAr) is a viable pathway, especially if the benzene ring is activated with suitable leaving groups like halogens. chim.itmdpi.com The versatility of the quinazolinone scaffold allows for the incorporation of diverse functional groups, which can significantly modulate the molecule's properties. mdpi.com

Reactions at the C-2 Position

The substituent at the C-2 position of the quinazolinone ring is a key site for derivatization, allowing for significant structural modifications. Starting from versatile intermediates like 2-thioxo or 2-mercaptoquinazolinones, a multitude of functionalities can be introduced.

Substitution at the C-2 position is a fundamental strategy for creating diverse quinazolinone analogues. A common approach begins with a 2-thioxo or 2-mercapto-3-substituted-quinazolin-4(3H)-one. The sulfur moiety is an excellent leaving group and can be displaced by various nucleophiles. For example, reaction with ethyl chloroacetate (B1199739) introduces an ester group, which can be further modified. sapub.org

Alternatively, starting with a 2-chloro-quinazolin-4(3H)-one, which can be prepared from the corresponding quinazoline-2,4(1H,3H)-dione, allows for nucleophilic aromatic substitution (SNAr) reactions with amines to yield 2-amino-derivatives. chim.it The reactivity at the C-2 position can be challenging, sometimes requiring catalysts or harsh conditions, but provides a direct route to C-2 functionalized products. chim.it

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-thioxo-3-phenyl-quinazolin-4(3H)-one | Ethyl chloroacetate | Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate | sapub.org |

| 2-mercapto-3-methylquinazolin-4(3H)-one | Hydrazine (B178648) hydrate (B1144303) | 2-hydrazinyl-3-methylquinazolin-4(3H)-one | nih.gov |

| 4-chloroquinazolines | Various amines, DMAP | 4-arylamino-2-substituted quinazolines | chim.it |

Condensation reactions are widely used to build complex structures from the C-2 position, particularly through the formation of hydrazones, which are a class of Schiff bases. rroij.com A common synthetic route involves the conversion of a C-2 substituent into a hydrazinyl group, which is then condensed with various aldehydes or ketones. sapub.orgnih.gov

For example, 2-hydrazinyl-3-methylquinazolin-4(3H)-one, prepared from its 2-mercapto precursor, readily reacts with substituted benzaldehydes in refluxing ethanol (B145695) with a catalytic amount of acetic acid to yield the corresponding 2-(2-benzylidene)hydrazinyl derivatives. nih.gov These condensation reactions are typically high-yielding and provide a straightforward method for introducing a wide variety of aryl and heteroaryl moieties. nih.govnih.govepstem.net

| Quinazolinone Precursor | Aldehyde/Ketone | Reaction Conditions | Resulting Hydrazone Product | Reference |

|---|---|---|---|---|

| 2-hydrazinyl-3-methylquinazolin-4(3H)-one | 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | Absolute ethanol, acetic acid, reflux | 2-(2-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)hydrazinyl)-3-methylquinazolin-4(3H)-one | nih.gov |

| 2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetohydrazide | Salicylaldehyde | Ethanol, reflux | N'-(2-hydroxybenzylidene)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetohydrazide | sapub.org |

| 2-ethoxy-4-hydrazinoquinazoline | D-glucose | Ethanol | 2-ethoxy-4-hydrazinoquinazoline-D-glucose hydrazone | nih.gov |

Hydrazine and its derivatives are crucial reagents for modifying the quinazolinone scaffold at the C-2 position. The most common strategy involves hydrazinolysis of a suitable precursor to generate a highly reactive 2-hydrazinyl-quinazolinone intermediate. sapub.orgnih.gov This intermediate serves as a versatile building block for constructing various heterocyclic systems fused or attached to the quinazolinone core.

Starting from a 2-thioxo-3-phenyl-quinazolin-4(3H)-one, alkylation with ethyl chloroacetate followed by treatment with hydrazine hydrate yields 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide. sapub.org This hydrazide can then undergo cyclization reactions with various electrophiles. For instance, reaction with carbon disulfide can lead to oxadiazole thiones, while reactions with β-diketones like acetylacetone (B45752) produce pyrazole (B372694) derivatives. sapub.org Similarly, refluxing a 2-mercapto-quinazolinone directly with hydrazine hydrate is an effective method to produce the 2-hydrazinyl-quinazolinone, which can be used in subsequent condensation or cyclization reactions. nih.govnih.gov These hydrazine-based derivatizations are powerful tools for creating complex molecules with potential biological activities. ekb.egresearchgate.netekb.eg

Reactions at the N-3 Position

The substituent at the N-3 position of the quinazolinone ring plays a significant role in defining the molecule's spatial orientation and properties. Introducing diverse groups at this position is a cornerstone of quinazolinone chemistry.

The most prevalent method for introducing substituents at the N-3 position involves the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with a primary amine. tandfonline.comorientjchem.org The benzoxazinone, typically synthesized from anthranilic acid and an acid anhydride (B1165640) or acid chloride, reacts with various alkyl or aryl amines (such as cyclohexylamine (B46788) or aniline) to open the oxazinone ring and subsequently cyclize to the N-3 substituted quinazolinone. orientjchem.orgresearchgate.net This method is highly versatile, allowing for the incorporation of a wide range of moieties at this position. rsc.org

One-pot, multi-component reactions also provide an efficient route. For example, reacting an isatoic anhydride, an amine, and an orthoester under solvent-free conditions can yield 2,3-disubstituted quinazolin-4(3H)-ones in a single step. rsc.orgacs.org These strategies are broadly applicable to various substituted anilines and alkylamines, making them powerful tools for generating libraries of N-3 functionalized quinazolinone analogues. tandfonline.comrsc.org

| Starting Material | Amine | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-methyl-4H-3,1-benzoxazin-4-one | Methyl amine | Catalyst-free | 2,3-dimethylquinazolin-4(3H)-one | orientjchem.org |

| Anthranilic acid, Triethyl orthoformate | 4-(trifluoromethoxy)aniline | Microwave irradiation | 3-(4-(trifluoromethoxy)phenyl)quinazolin-4(3H)-one | tandfonline.com |

| Isatoic anhydride, Triethyl orthoformate | Cyclohexylamine | Solvent-free, 120 °C | 3-cyclohexyl-2-methyl-quinazolin-4(3H)-one | rsc.org |

Reactions on the Phenyl Ring at C-2 and Cyclohexyl Ring at N-3

The C-2 phenyl and N-3 cyclohexyl substituents on the quinazolinone ring provide distinct opportunities for chemical modification.

The phenyl ring at the C-2 position is susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.com Given the electron-withdrawing nature of the quinazolinone core, the phenyl ring is deactivated, making these reactions generally require harsher conditions than for benzene itself. However, reactions such as halogenation can be achieved. For instance, treatment with bromine in the presence of a Lewis acid catalyst can introduce bromine atoms onto the phenyl ring, typically at the ortho- and para-positions, leading to compounds like 3-cyclohexyl-2-(halophenyl)quinazolin-4(3H)-one. masterorganicchemistry.com These halogenated derivatives serve as versatile intermediates for further functionalization, particularly in cross-coupling reactions. Nitration of the phenyl ring can also be accomplished using a mixture of nitric acid and sulfuric acid, which introduces a nitro group that can subsequently be reduced to an amino group, opening up further derivatization possibilities. acs.org

The cyclohexyl group at the N-3 position is a saturated aliphatic ring and is generally less reactive than the aromatic phenyl ring. Direct functionalization of the cyclohexyl ring without affecting the quinazolinone core is challenging. However, radical-based reactions could potentially introduce functional groups. For instance, allylic bromination could occur if there were a double bond within the cyclohexyl ring, but on a saturated ring, free-radical halogenation would be non-selective. A more targeted approach involves the synthesis of analogs where the cyclohexyl ring is pre-functionalized before its attachment to the quinazolinone nitrogen. For example, using a functionalized cyclohexylamine in the initial synthesis would yield a quinazolinone with a modified cyclohexyl moiety. Research on N-cyclohexylmethyl-substituted quinoxalinones has shown that the nitrogen-bound aliphatic ring can participate in reactions, suggesting that the cyclohexyl group is not entirely inert. nih.gov

Carbon-Carbon Cross Coupling Reactions (e.g., Suzuki-Miyaura Condition)

Carbon-carbon cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, and the Suzuki-Miyaura coupling is a prominent example. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. researchgate.net

For 3-Cyclohexyl-2-phenylquinazolin-4(3H)-one analogues, the Suzuki-Miyaura reaction is particularly useful for modifying the C-2 phenyl ring. To achieve this, a halogenated precursor, such as 2-(4-bromophenyl)-3-cyclohexylquinazolin-4(3H)-one, is required. This precursor can be synthesized via electrophilic halogenation of the parent compound or by starting the synthesis with 2-amino-N-cyclohexylbenzamide and 4-bromobenzaldehyde.

The Suzuki-Miyaura coupling of the halogenated quinazolinone with a variety of aryl or heteroaryl boronic acids allows for the synthesis of a wide range of 2-(biphenyl) or 2-(heteroaryl-phenyl) substituted quinazolinones. nih.govnih.gov The general reaction scheme involves a palladium catalyst, such as Pd(PPh₃)₄ or [Pd(dppf)Cl₂], and a base, like sodium carbonate or cesium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water). nih.govdndi.org These reactions are valued for their high functional group tolerance and generally good yields. researchgate.net The resulting biaryl quinazolinone derivatives have been investigated for various biological activities. dndi.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Halogenated Quinazolinone Analogues

| Entry | Halogenated Quinazolinone | Boronic Acid | Product | Yield (%) |

| 1 | 2-(4-bromophenyl)-3-cyclohexylquinazolin-4(3H)-one | Phenylboronic acid | 2-([1,1'-biphenyl]-4-yl)-3-cyclohexylquinazolin-4(3H)-one | 85 |

| 2 | 2-(4-bromophenyl)-3-cyclohexylquinazolin-4(3H)-one | 4-Methoxyphenylboronic acid | 3-Cyclohexyl-2-(4'-methoxy-[1,1'-biphenyl]-4-yl)quinazolin-4(3H)-one | 82 |

| 3 | 2-(3-bromophenyl)-3-cyclohexylquinazolin-4(3H)-one | Pyridin-3-ylboronic acid | 3-Cyclohexyl-2-(3-(pyridin-3-yl)phenyl)quinazolin-4(3H)-one | 78 |

Note: The data in this table is illustrative and based on typical yields reported for similar Suzuki-Miyaura reactions in the literature.

Alkylation and Deprotonation Reactions

Alkylation and deprotonation reactions are fundamental transformations for modifying the quinazolinone scaffold, particularly at the N-3 position and on substituents at the C-2 position.

Deprotonation is often the initial step for subsequent alkylation. While the N-3 position of this compound is already substituted, deprotonation can occur at other sites if the structure allows. For instance, if the C-2 phenyl ring contains an acidic proton (e.g., a hydroxyl or amino group), a suitable base can abstract this proton to generate a nucleophile for alkylation. More commonly, deprotonation is relevant for analogues where the C-2 position bears an alkyl group. For example, 2-methyl-3-substituted quinazolinones can be deprotonated at the methyl group using a strong base like lithium diisopropylamide (LDA) to form a carbanion. nih.gov This carbanion can then react with various electrophiles, including alkyl halides, to introduce a longer alkyl chain at the C-2 position. nih.gov

Alkylation reactions on the quinazolinone core are well-documented, especially at the N-3 position of 2-substituted quinazolin-4(3H)-ones. These reactions typically proceed via nucleophilic substitution, where the nitrogen anion, generated by deprotonation with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), attacks an alkyl halide. In the case of this compound, direct N-alkylation at the N-3 position is not possible as it is already substituted. However, if a functional group is present on either the C-2 phenyl ring or the N-3 cyclohexyl ring, alkylation can be performed on that functional group. For example, a hydroxyl group on the phenyl ring can be O-alkylated.

Table 2: Examples of Alkylation Reactions on Quinazolinone Analogues

| Entry | Starting Material | Reagent | Product | Base |

| 1 | 2-Methyl-3-phenylquinazolin-4(3H)-one | Iodomethane | 2-Ethyl-3-phenylquinazolin-4(3H)-one | LDA |

| 2 | 2-(4-Hydroxyphenyl)-3-cyclohexylquinazolin-4(3H)-one | Benzyl (B1604629) bromide | 2-(4-(Benzyloxy)phenyl)-3-cyclohexylquinazolin-4(3H)-one | K₂CO₃ |

| 3 | 3-Amino-2-phenylquinazolin-4(3H)-one | Cyclohexyl bromide | 3-(Cyclohexylamino)-2-phenylquinazolin-4(3H)-one | NaH |

Note: The data in this table is illustrative and based on typical alkylation reactions reported for quinazolinone derivatives.

Structure Activity Relationship Sar Studies of 3 Cyclohexyl 2 Phenylquinazolin 4 3h One Derivatives

Conformational Analysis and its Impact on Activity

While the core of the title compound is a quinazolinone, studies on structurally related 2,3-disubstituted 1,3-thiazolidin-4-ones provide valuable insights into the likely conformational behavior of the heterocyclic portion of the molecule. In many derivatives, the thiazolidinone ring adopts a puckered "envelope" conformation, with the sulfur atom often acting as the "flap" out of the plane of the other four atoms. researchgate.netnih.gov The orientation of the substituents at the C-2 and N-3 positions is defined relative to this ring pucker. For instance, in studies of 3-cyclohexyl-2-aryl-1,3-thiazolidin-4-ones, the C-2 aryl group has been observed to prefer a pseudo-equatorial orientation in solution, which is considered the more stable conformation. researchgate.net However, in the solid state, a pseudo-axial position can be favored. researchgate.net This conformational flexibility can influence how the molecule fits into a receptor's binding site.

The cyclohexyl group, a non-planar and flexible substituent, predominantly exists in a stable chair conformation. nih.gov The orientation of this ring relative to the main quinazolinone structure can significantly impact the molecule's steric profile. In crystal structures of related compounds like 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one, the cyclohexyl ring is found in its expected chair conformation. nih.gov Studies on other complex molecules have shown that stereochemical changes within a cyclohexyl linker, such as a switch from a trans to a cis configuration, can dramatically alter the molecule's three-dimensional shape from a rigid, extended conformation to a more folded one. nih.gov This change, in turn, affects binding affinity and biological activity. nih.gov For 3-cyclohexyl-2-phenylquinazolin-4(3H)-one derivatives, the specific chair conformation and its equatorial or axial attachment to the N-3 nitrogen would dictate the spatial presentation of the phenyl ring and other substituents, influencing interactions with biological targets.

Impact of N-3 Cyclohexyl Substituent on Biological Activity

The substituent at the N-3 position of the quinazolinone ring is a well-established modulator of biological activity. nih.govresearchgate.net The size, lipophilicity, and chemical nature of this group can fine-tune the compound's potency and selectivity.

The choice of a substituent at the N-3 position is crucial for activity. SAR studies on various quinazolinone series have demonstrated that this position can accommodate a range of groups, including alkyl, cycloalkyl, and aryl moieties. The presence of a substituted aromatic ring at this position is often considered essential for antimicrobial activities. nih.gov In the context of anticancer activity, the N-3 position has been modified with groups like benzyl (B1604629) and allyl, which have yielded potent compounds. researchgate.net

When comparing cycloalkyl groups like cyclohexyl to simple alkyl chains, the primary difference lies in conformational rigidity and steric bulk. A cyclohexyl group is more sterically demanding and less flexible than a linear alkyl chain. This rigidity can be advantageous if it locks the molecule into a bioactive conformation that fits optimally into a target's binding site. For example, in a study of μ-opioid receptor antagonists, a cyclohexyl scaffold was used to create a simplified version of the rigid morphinan (B1239233) structure, where the specific stereochemistry and cis/trans configuration of substituents on the ring were critical for activity. nih.gov In contrast, a more flexible alkyl chain might induce a less specific binding mode. The selection of a cyclohexyl group over a simple alkyl substituent often aims to explore a different region of the chemical space, potentially leading to improved binding affinity or a different pharmacological profile.

Table 1: Comparison of N-3 Substituents on Quinazolinone Activity (Illustrative data based on general SAR principles; specific comparative data for this compound was not available in the provided search results.)

| N-3 Substituent | General Activity Trend | Rationale |

| Cyclohexyl | Can enhance binding | Provides a rigid, lipophilic scaffold that may fit well in specific hydrophobic pockets. |

| Simple Alkyl | Variable activity | Offers flexibility, which can be beneficial or detrimental depending on the target. |

| Aryl/Benzyl | Often potent | Allows for potential π-stacking interactions and can extend into different binding regions. researchgate.net |

Influence of C-2 Phenyl Substitutions on Activity

The C-2 position of the quinazolinone core is another critical site for modification, and the nature of the substituent here profoundly influences biological outcomes. nih.govresearchgate.net The presence of a phenyl ring at this position provides a versatile scaffold for introducing a wide variety of functional groups to probe interactions with biological targets.

For instance, in the development of antimalarial quinazolinone derivatives, substitutions on a benzyl moiety attached to the quinazolinone core showed clear positional preferences. A meta-ethyl substitution significantly improved potency, while the corresponding para-substitution was tolerated but less effective, and an ortho-substitution led to a complete loss of activity. acs.org This highlights that steric hindrance near the point of connection to the quinazolinone core (the ortho position) can be detrimental. In other studies on anticancer quinazolines, a meta-substituted aromatic ring at the C-2 position was found to be preferred for activity against certain targets. nih.gov Conversely, for a different class of inhibitors, the introduction of a fluoro-substituent in the C-2 position of a benzene (B151609) ring was vital for inhibitory activity. nih.gov

These findings underscore that there is no universal rule for the optimal substitution pattern; it is highly dependent on the specific biological target. The electronic nature of the substituent (e.g., nitro, chloro, methyl) combined with its position dictates the binding affinity.

Table 2: Effect of C-2 Phenyl Substitution Position on Biological Activity (Data compiled from various quinazolinone SAR studies)

| Substituent Position | General Impact on Activity | Example from Literature |

| Ortho | Often leads to decreased or lost activity | An ortho-ethyl substitution on a benzyl group resulted in a complete loss of antimalarial effect, likely due to steric clash. acs.org |

| Meta | Frequently preferred for potent activity | A meta-ethyl substitution showed a 5.7-fold improvement in antimalarial potency. acs.org A meta-substituted ring is also preferred for some PARP inhibitors. nih.gov |

| Para | Generally well-tolerated, but often less potent than meta | A para-ethyl substitution was tolerated but less effective than the meta-isomer in an antimalarial series. acs.org |

Electronic Effects of Phenyl Substituents

The electronic landscape of the phenyl ring at the 2-position of the quinazolinone core plays a critical role in modulating the biological activity of these derivatives. The introduction of various substituents can significantly alter the electron density of the phenyl ring, thereby influencing its interaction with biological targets.

Research has indicated that the presence of electron-withdrawing or electron-donating groups on the phenyl ring can lead to substantial changes in activity. For instance, in a series of 3-substituted phenyl quinazolinone derivatives, the presence of an electronegative group on the phenyl moiety, with a fluorine atom being more favorable than a chlorine atom, was found to be beneficial for cytotoxic activity. nih.gov This suggests that the electronic profile of the substituent directly impacts the compound's potency. nih.gov

Further studies have shown that compounds with specific substitutions, such as 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one and 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one, exhibited potent antibacterial activity. nih.gov This highlights the importance of the electronic nature of the substituent on the phenyl ring for specific biological actions.

The following table summarizes the impact of electronic effects of phenyl substituents on the activity of quinazolinone derivatives:

| Substituent on Phenyl Ring | Electronic Effect | Observed Impact on Activity | Reference |

| Fluorine | Electron-withdrawing | Favorable for cytotoxic activity | nih.gov |

| Chlorine | Electron-withdrawing | Less favorable than fluorine for cytotoxic activity | nih.gov |

| 4-Fluorophenyl | Electron-withdrawing | Potent antibacterial activity | nih.gov |

| 4-Chlorophenyl | Electron-withdrawing | Potent antibacterial activity | nih.gov |

Steric Effects of Phenyl Substituents

Beyond electronic influences, the size and spatial arrangement of substituents on the 2-phenyl ring—known as steric effects—are also crucial determinants of a compound's biological efficacy. Bulky substituents can hinder the molecule's ability to bind to its target, while smaller groups might not provide the necessary interactions for optimal activity.

In the context of this compound derivatives, the steric bulk of the phenyl substituent can significantly modulate activity. For example, a comparative study between aromatic phenyl- and aliphatic cyclohexyl-terminated side chains on an electron-deficient core revealed that while both resulted in similar packing structures, the cyclohexyl-terminated compound showed lower electron mobility. rsc.org This was attributed to the lack of specific intermolecular interactions, such as C–H⋯π interactions, which are present with the phenyl group and lead to less dynamic molecular motions. rsc.org

Furthermore, in a series of quinazolinone derivatives investigated for their anti-inflammatory properties, it was noted that an aliphatic chain at the R3 position should not exceed eight carbons to avoid steric hindrance with target proteins. nih.gov This principle can be extrapolated to the phenyl ring substituents, where excessive bulk could be detrimental to activity.

The table below illustrates the influence of steric factors of phenyl substituents on the properties of quinazolinone derivatives:

| Substituent Type | Steric Feature | Consequence | Reference |

| Phenyl-terminated | Aromatic | Forms C–H⋯π interactions, leading to less dynamic motion and potentially better charge-transport properties. | rsc.org |

| Cyclohexyl-terminated | Aliphatic, bulky | Lacks specific intermolecular interactions, resulting in more dynamic motion and lower electron mobility. | rsc.org |

| Long aliphatic chains | Increased bulk | Can cause steric hindrance with target proteins, reducing activity. | nih.gov |

Structure-Activity Modulations on the Quinazolinone Core

Modifications to the fundamental quinazolinone ring system itself are a key strategy in SAR studies. Altering substitution patterns and key functional groups on the quinazolinone core can profoundly impact the compound's biological profile.

Substitution Patterns on the Benzene Ring (e.g., C6, C7, C8)

The benzene ring of the quinazolinone core offers multiple positions for substitution, with C6, C7, and C8 being frequently explored. The nature and position of these substituents can significantly influence the molecule's properties.

Studies have shown that substitutions at these positions can be either beneficial or detrimental to activity, depending on the specific biological target. For instance, in the context of antibacterial activity, substitutions at the C6 and C7 positions with bromo or hydroxyl groups were not well-tolerated and led to a loss of activity. nih.govacs.orgresearchgate.net In general, for this class of antibacterials, variations on the quinazolinone's benzene ring resulted in reduced activity. nih.govacs.orgresearchgate.net

Conversely, for anti-inflammatory activity, the presence of a fluorine atom at C6 or C7 was found to be crucial for binding ability to NF-κB. nih.gov A fluorine atom at C7 resulted in a stronger binding affinity compared to a fluorine at C6. nih.gov Additionally, historical SAR data for antimicrobial activity suggest that the presence of a halogen atom at the C6 and C8 positions can enhance activity. nih.gov

This table summarizes the effects of substitution on the quinazolinone benzene ring:

| Position | Substituent | Biological Target | Effect on Activity | Reference |

| C6 | Bromo, Hydroxyl | Bacteria | Loss of activity | nih.govacs.orgresearchgate.net |

| C7 | Bromo, Hydroxyl | Bacteria | Loss of activity | nih.govacs.orgresearchgate.net |

| C6 | Fluorine | NF-κB (Anti-inflammatory) | Enhances binding ability | nih.gov |

| C7 | Fluorine | NF-κB (Anti-inflammatory) | Stronger binding affinity than at C6 | nih.gov |

| C6, C8 | Halogen | Microbes | Can improve antimicrobial activity | nih.gov |

Role of the Carbonyl Group

The carbonyl group at the C4 position of the quinazolinone ring is a pivotal functional group. Its polarized nature allows it to participate in crucial hydrogen bonding interactions with biological targets, which is often essential for activity.

The significance of the carbonyl oxygen is highlighted in studies of quinazolinone derivatives as antifungal agents. The negatively charged region of the carbonyl oxygen at position 4, in conjunction with other moieties, is thought to be responsible for the compound's ability to attack the chemical components of the fungal cell wall. nih.gov This underscores the direct involvement of the carbonyl group in the mechanism of action.

Pharmacophoric Requirements for Specific Mechanisms of Action

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound derivatives, the pharmacophoric requirements vary depending on the targeted mechanism of action.

For instance, in the development of VEGFR-2 inhibitors, a class of anticancer agents, specific pharmacophoric features have been identified. dovepress.com One study found that a 3-phenylquinazolinone derivative bearing a urea (B33335) functionality at a specific position exhibited significant inhibitory activity against VEGFR-2. dovepress.com Molecular docking studies of potent cytotoxic quinazolinone derivatives against the EGFR target revealed that the quinazoline (B50416) ring itself engages in multiple hydrophobic interactions, while the substituted phenyl moiety participates in pi-pi and pi-anion interactions. nih.gov

For antibacterial quinazolinones that inhibit penicillin-binding proteins (PBPs), the core structure mimics that of β-lactam antibiotics, allowing them to bind to the active site of these enzymes. nih.gov The quinazolinone scaffold is considered a privileged structure, capable of binding to multiple sites with high affinity, which facilitates the discovery of medicinally active compounds. nih.gov

The following table outlines key pharmacophoric features for different mechanisms of action:

| Mechanism of Action | Key Pharmacophoric Features | Reference |

| VEGFR-2 Inhibition | 3-Phenylquinazolinone core, specific urea functionality. | dovepress.com |

| EGFR Inhibition | Quinazoline ring for hydrophobic interactions, substituted phenyl for pi-pi/pi-anion interactions. | nih.gov |

| Antibacterial (PBP inhibition) | Quinazolinone core mimicking β-lactam structure. | nih.gov |

| General Cytotoxicity | 2-phenylquinazolin-4(3H)-one scaffold with specific substitutions. | nih.gov |

Computational and Theoretical Investigations of 3 Cyclohexyl 2 Phenylquinazolin 4 3h One and Analogues

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as quinazolinone derivatives, may interact with biological targets like proteins and enzymes.

Molecular docking studies on quinazolin-4(3H)-one analogues have been instrumental in predicting their binding modes with various protein targets. These studies reveal key interactions that stabilize the ligand-receptor complex. For instance, docking analyses of quinazolinone derivatives with multiple tyrosine kinases, such as EGFR, CDK2, and HER2, have identified specific binding interactions. nih.gov In many cases, the quinazolinone core acts as a scaffold, with substituents at the 2- and 3-positions forming critical contacts within the receptor's active site.

Commonly observed interactions for this class of compounds include:

Hydrogen Bonds: The carbonyl oxygen and nitrogen atoms of the quinazolinone ring are frequent participants in hydrogen bonding. For example, studies have shown conventional hydrogen bond interactions between quinazolinone analogues and amino acid residues like Asp86 in CDK2 and Ser904 in Poly(ADP-ribose) polymerase-1 (PARP1). nih.govsemanticscholar.org

Hydrophobic and van der Waals Interactions: The phenyl and cyclohexyl groups of 3-Cyclohexyl-2-phenylquinazolin-4(3H)-one are expected to engage in significant hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket. nih.gov

Pi-Interactions: The phenyl ring at the 2-position can form pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic residues of the receptor, such as His84 in CDK2. nih.gov

In a study on dual-targeting inhibitors, the binding mode of a 2-phenylquinazolin-4(3H)-one derivative with PARP1 was found to be very similar to that of the known inhibitor Olaparib, forming three hydrogen bonds with Ser904 and Gly863. semanticscholar.org Similarly, docking of thioxoquinazoline derivatives into the active site of human cyclin-dependent kinase 2 (CDK2) revealed hydrogen bonding involving the thiocarbonyl group and residue Gln131. scispace.com These examples highlight how substitutions on the quinazolinone scaffold dictate the specific binding orientation and interactions with a given receptor.

Binding energy calculations, often expressed as a docking score in units of kcal/mol, provide a quantitative estimate of the binding affinity between a ligand and its receptor. Lower, more negative values typically indicate a stronger and more stable interaction.

In silico studies on various quinazolin-4(3H)-one analogues have reported a range of binding energies against different biological targets. For example, in a study targeting enzymes responsible for cancer, synthesized 1,2-dimethyl-3(4-substituted phenyl-1,3-thiazol-2-yl)2,3-dihydroquinazolin-4(1H)-ones showed docking scores as low as -8.929 kcal/mol against Activin A Receptor Type 1 (ACVR1/ALK2) kinase and -7.265 kcal/mol against p38alpha kinase. connectjournals.com Another study focusing on AKT1 inhibition reported binding energies for novel quinazolinone derivatives, which supported their observed in vitro cytotoxic activity. nih.gov

The table below summarizes docking scores for several quinazolinone analogues against various protein targets, as reported in the literature.

| Compound Series | Target Protein | Range of Docking Scores (kcal/mol) |

| 1,2-dimethyl-3-thiazolyl-dihydroquinazolin-4(1H)-ones connectjournals.com | p38alpha (PDB: 3GC7) | -6.836 to -7.265 |

| 1,2-dimethyl-3-thiazolyl-dihydroquinazolin-4(1H)-ones connectjournals.com | ACVR1 (ALK2) (PDB: 6GI6) | -8.464 to -8.929 |

| Thioxoquinazolin-4(3H)-one derivatives scispace.com | Cyclin-dependent kinase 2 | Favorable binding energies reported |

| 2-phenylquinazolin-4(3H)-one derivatives semanticscholar.org | PARP1 | Docking Score: -6.343 |

| 2-phenylquinazolin-4(3H)-one derivatives semanticscholar.org | BRD4 | Docking Score: -7.052 |

These calculations are crucial for prioritizing compounds for synthesis and biological testing, as a favorable binding energy suggests a higher likelihood of potent biological activity.

Quantum Chemical Calculations (e.g., Møller-Plessett Perturbation Theory)

Quantum chemical calculations are employed to investigate the intrinsic electronic properties and conformational possibilities of molecules. Methods like Møller-Plesset (MP) perturbation theory improve upon standard Hartree-Fock calculations by incorporating electron correlation, providing a more accurate description of molecular energies and structures. wikipedia.orgsmu.edu MP theory is typically applied at the second (MP2), third (MP3), or fourth (MP4) order, with MP2 being a common choice for balancing computational cost and accuracy. q-chem.comnih.gov

The analysis of the conformational energy landscape is vital for understanding the flexibility of a molecule and identifying its most stable three-dimensional structures (conformers). For a molecule like this compound, this involves exploring the rotational freedom around the single bonds connecting the cyclohexyl and phenyl rings to the quinazolinone core.

Quantum chemical methods can calculate the relative energies of different conformers. While specific studies on this compound are not detailed in the provided search results, related structural studies show that the quinazolinone ring system is typically planar. mdpi.com However, the substituent rings are often twisted relative to this plane. For example, in the crystal structure of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the methoxyphenyl ring is twisted with a dihedral angle of 79.84° relative to the dihydroquinazoline (B8668462) ring. mdpi.com Analyzing the energy barriers between such conformations is essential for understanding how the molecule might adapt its shape to fit into a receptor's binding site.

Electronic structure analysis provides information about the distribution of electrons within a molecule, which governs its reactivity and intermolecular interactions. Key aspects include the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. In studies of related push-pull structures based on 2-aryl-substituted quinazolin-4(3H)-ones, the electronic properties, including absorption spectra, were found to be highly dependent on the nature and position of donor and acceptor groups, which directly relates to the FMOs. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In a theoretical study of a quinazolinone-sulfonamide compound, MEP analysis predicted that the sulfonamide group contained the most potent sites for interaction with a target protein. nih.gov For this compound, the carbonyl oxygen at position 4 would be expected to be a region of high negative electrostatic potential, making it a prime hydrogen bond acceptor site.

In Silico Screening Methodologies

In silico screening, or virtual screening, involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. This approach significantly accelerates the drug discovery process by narrowing down the number of candidates for experimental testing.

The process typically begins with a library of virtual molecules, which can range from thousands to millions of compounds. These compounds are then docked into the binding site of a target protein. nih.gov The results are ranked based on docking scores and an analysis of the predicted binding modes. For example, a large-scale docking screen of 490 million virtual molecules was used to discover novel ligands for the σ2 receptor, successfully identifying dozens of new high-affinity chemotypes. unc.edu

For quinazolinone-based compounds, virtual screening has been used to identify potential inhibitors for multiple tyrosine kinases. nih.gov In these studies, synthesized derivatives were evaluated computationally against enzymes like CDK2, HER2, and EGFR, and the in silico results were found to correlate well with in vitro inhibitory activities. nih.gov This methodology allows for the rational design of new analogues by identifying which structural modifications are most likely to improve binding affinity and selectivity for a desired target. semanticscholar.org

Prediction of Molecular Interactions and Target Specificity

Computational modeling has become an indispensable tool for predicting how this compound and its analogues interact with biological targets at a molecular level. Molecular docking, a primary method in this field, simulates the binding of a ligand (the quinazolinone derivative) to the active site of a target protein. These simulations provide insights into the binding affinity, orientation, and the specific molecular interactions that stabilize the ligand-protein complex.

Research on various quinazolinone analogues has demonstrated their potential to interact with a range of biologically significant targets, particularly protein kinases, which are crucial in cancer signaling pathways. For instance, molecular docking studies on novel quinazolinone derivatives have been performed to assess their interaction and binding modes against the Epidermal Growth Factor Receptor (EGFR). nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinazolinone scaffold and amino acid residues in the ATP-binding pocket of the kinase. nih.govnih.gov

The specificity of these compounds for a particular target is inferred from the calculated binding energy and the pattern of interactions. For example, docking studies have shown that certain quinazolin-4(3H)-one derivatives can act as type-I inhibitors, competing with ATP for the kinase's active site, or as type-II inhibitors that bind to a nearby allosteric site. nih.gov The binding energies from these simulations help rank potential drug candidates, with lower (more negative) energies suggesting stronger, more stable binding. nih.gov

Beyond EGFR, computational studies have explored the interaction of quinazolinone analogues with a variety of other protein targets. These include:

Multiple Tyrosine Kinases: Studies have evaluated derivatives against a panel of kinases like CDK2, HER2, and VEGFR2 to understand their inhibitory profile. nih.govnih.gov

AKT1 Protein: As the AKT pathway is frequently deregulated in cancer, docking studies have been used to analyze the inhibitory potential of quinazolinones against AKT1. nih.gov

Topoisomerase II: This enzyme is another critical target in cancer therapy, and simulations have been used to investigate the binding of quinazolinones. nih.gov

Other Receptors: Research has also extended to targets like human carbonic anhydrase IX and the gamma-aminobutyric acid (GABA) receptor, indicating the broad therapeutic potential of the quinazolinone scaffold. researchgate.netscispace.com

The predictive power of these computational methods is often validated by comparing the in silico findings with in vitro experimental results, such as IC50 values from cytotoxicity assays. A strong correlation between high binding affinity in docking simulations and potent biological activity supports the predicted binding mode and target. nih.govnih.gov

Table 1: Predicted Molecular Interactions of Quinazolinone Analogues with Various Biological Targets This is an interactive table. You can sort and filter the data.

| Compound Class | Target Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| Quinazolinone-benzyl piperidine (B6355638) derivatives | EGFR | Hydrogen bonds, Hydrophobic interactions in the active site | nih.gov |

| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR | ATP-competitive (Type I) and non-competitive (Type II) binding | nih.gov |

| Novel quinazolinone derivatives | AKT1 | Interactions within the kinase domain | nih.gov |

| Thioxoquinazolin-4(3H)-one derivatives | Cyclin-dependent kinase 2 | Arene-hydrogen interactions, Hydrogen bonds | scispace.com |

| Quinazolinone derivatives | Topoisomerase II, VEGFR2, c-Met | Binding to ATP-pockets | nih.gov |

Computer-Aided Drug Design (CADD) Applications

Computer-Aided Drug Design (CADD) leverages the computational predictions of molecular interactions to rationally design and discover new drugs. For this compound and its analogues, CADD plays a pivotal role in the journey from a chemical concept to a potential therapeutic agent.

One of the primary applications of CADD is in virtual screening . This process involves computationally screening large libraries of virtual compounds against a specific biological target to identify those with a high probability of binding. This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds. For quinazolinone derivatives, virtual screening can help identify novel scaffolds with potential anticancer activity. journalgrid.com

CADD is also crucial for lead optimization . Once an initial "hit" compound is identified, computational tools are used to modify its structure to improve desired properties like binding affinity, selectivity, and pharmacokinetic profiles. For example, by analyzing the docking pose of a quinazolinone derivative in its target's active site, medicinal chemists can make targeted modifications—such as adding or changing functional groups—to enhance interactions with key amino acid residues. This iterative process of design, synthesis, and testing, guided by computational insights, accelerates the development of more potent and selective drug candidates. nih.govnih.gov

Furthermore, CADD is instrumental in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. In silico tools can calculate physicochemical properties like lipophilicity (logP), solubility, and molecular weight, which are critical for a compound's drug-likeness and are often assessed using frameworks like Lipinski's Rule of Five. nih.gov Advanced models can also predict properties such as blood-brain barrier permeability and human oral absorption, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process, thereby reducing late-stage failures. nih.gov

Structure-Activity Relationship (SAR) studies are also greatly enhanced by CADD. By combining the biological activity data of a series of synthesized analogues with their predicted binding modes from docking studies, researchers can build robust SAR models. These models explain how specific structural features of the quinazolinone scaffold contribute to their biological activity, providing a rational basis for the design of next-generation compounds with improved efficacy. nih.gov

Table 2: CADD Applications in the Study of Quinazolinone Analogues This is an interactive table. You can sort and filter the data.

| CADD Application | Description | Example in Quinazolinone Research | Reference |

|---|---|---|---|

| Virtual Screening | Screening large compound libraries to identify potential hits. | Identifying quinazolinone derivatives as potential antioxidant or anticancer agents. | journalgrid.com |

| Lead Optimization | Modifying a compound's structure to improve activity and selectivity. | Further modification of active quinazolinone compounds to develop more potent antiproliferative agents. | nih.gov |

| ADME Prediction | In silico prediction of pharmacokinetic properties. | Screening synthesized quinazolin-4(3H)-one derivatives for predicted ADME values, including oral absorption and BBB permeability. | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Cyclohexyl-2-phenylquinazolin-4(3H)-one?

- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves:

Condensation of anthranilic acid derivatives with cyclohexylamine to form the quinazolinone core.

Introduction of the phenyl group at position 2 via nucleophilic substitution or coupling reactions.

Purification using column chromatography and recrystallization (e.g., ethanol/chloroform mixtures) .

- Key Considerations : Monitor reaction progress with TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. What spectroscopic and chromatographic techniques are used for structural characterization?

- Methodology :

- NMR : Analyze H and C spectra to confirm substituent positions and cyclohexyl group conformation.

- FT-IR : Identify carbonyl (C=O) stretching at ~1680–1700 cm and NH/aromatic vibrations.

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 305 for CHNO) .

Q. What safety protocols are critical during handling?

- Precautions :

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure (H315, H319).

- Work in a fume hood to prevent inhalation (H335).

- Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize yield and reaction time?

- Methodology : Microwave irradiation reduces reaction times (e.g., from 24 h to 30–60 minutes) and improves yields (15–20% increase) by enhancing thermal efficiency. Use a sealed vessel with polar solvents (e.g., DMF) and monitor temperature to prevent decomposition .

- Data Comparison : Conventional heating: 65% yield in 24 h vs. microwave: 82% yield in 45 min .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Approach :

Validate assays using positive controls (e.g., donepezil for acetylcholinesterase inhibition).

Replicate experiments under standardized conditions (pH, temperature, cell lines).

Perform dose-response curves (IC/EC) and statistical analysis (e.g., ANOVA) to confirm reproducibility .

Q. What in vitro models are used to evaluate its therapeutic potential?

- Methods :

- Anticholinesterase Activity : Ellman’s assay with acetylthiocholine iodide and DTNB reagent, measuring absorbance at 412 nm .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations .

- Anti-Amyloid Activity : Congo red binding assay to quantify β-amyloid aggregation inhibition .

Q. How are structure-activity relationship (SAR) studies conducted for quinazolinone derivatives?

- Strategy :

Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) at positions 2 and 2.

Test biological activity and correlate with electronic (Hammett constants) or steric parameters.

Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like NF-κB or acetylcholinesterase .

Q. What computational methods predict molecular targets and pharmacokinetics?

- Tools :

- SwissADME : Predict logP (lipophilicity), bioavailability, and blood-brain barrier penetration.

- Molecular Dynamics Simulations : Analyze stability of ligand-protein complexes (e.g., with GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.